molecular formula C10H9NO3 B1205054 7-Methoxy-1H-indole-2-carboxylic acid CAS No. 24610-33-1

7-Methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1205054
CAS No.: 24610-33-1
M. Wt: 191.18 g/mol
InChI Key: WYPRTJYUDCZXGF-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 7th position and a carboxylic acid group at the 2nd position of the indole ring, contributing to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indole-2-carboxylic acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize its binding to these biomolecules .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative stress in neuronal cells, thereby protecting them from damage . Additionally, it can affect the expression of genes involved in stress response and metabolic pathways, leading to altered cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and improve cellular function . At high doses, it can exhibit toxic effects, including cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound can affect the levels of various metabolites, particularly those involved in oxidative stress and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its protective effects against oxidative stress . The compound’s localization is regulated by various cellular mechanisms, ensuring its proper function within the cell .

Preparation Methods

The synthesis of 7-Methoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

7-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-Methoxy-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activities.

Properties

IUPAC Name

7-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPRTJYUDCZXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179356
Record name 5-Methoxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24610-33-1
Record name 5-Methoxyindole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 7-methoxy-1H-indole-2-carboxylic acid derivative identified in the study interact with CysLT1 receptors and what are the downstream effects of this interaction?

A: The research focuses on the development of a specific this compound derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. This compound acts as a CysLT1 antagonist, meaning it binds to CysLT1 receptors and blocks their activation by cysteinyl leukotrienes (CysLTs). []

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